molecular formula C10H11F2NO2 B3142419 Ethyl Difluoro(6-methylpyridin-2-yl)acetate CAS No. 503627-69-8

Ethyl Difluoro(6-methylpyridin-2-yl)acetate

Cat. No.: B3142419
CAS No.: 503627-69-8
M. Wt: 215.2 g/mol
InChI Key: PQERDYNTMXQQCR-UHFFFAOYSA-N
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Description

Ethyl Difluoro(6-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol It is characterized by the presence of a difluoro group and a 6-methylpyridin-2-yl moiety attached to an acetate group

Preparation Methods

The synthesis of Ethyl Difluoro(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridin-2-ylacetic acid with ethyl difluoroacetate under specific reaction conditions. The process generally requires the use of a suitable catalyst and solvent to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl Difluoro(6-methylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the difluoro group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

Ethyl Difluoro(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Difluoro(6-methylpyridin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The difluoro group and the pyridinyl moiety play crucial roles in its binding affinity and specificity towards target molecules. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl Difluoro(6-methylpyridin-2-yl)acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-4-5-7(2)13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQERDYNTMXQQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=N1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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